1-(3-Fluorophenyl)pentan-2-one
Description
1-(3-Fluorophenyl)pentan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO. Its structure comprises a pentan-2-one backbone substituted with a 3-fluorophenyl group at the 1-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the fluorine atom's electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
1-(3-fluorophenyl)pentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURGIPDFWIDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(3-Fluorophenyl)pentan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: 3-fluorobenzoic acid.
Reduction: 1-(3-fluorophenyl)pentan-2-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)pentan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in metabolic or signaling processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural Comparison of 1-(3-Fluorophenyl)pentan-2-one and Analogs
Key Observations :
- Chain Length : The target compound’s longer pentan-2-one chain may enhance lipophilicity compared to 3-Fluorophenylacetone (propan-2-one) .
- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with 3-Fluoro-5-phenylpentan-2-one, where fluorine and phenyl groups occupy different positions on the chain .
Key Observations :
- Silver-based catalysts (e.g., AgSbF₆) are effective in fluorinated ketone synthesis, as seen in .
- Lower yields (e.g., 38% in ) may arise from competing reactions in complex substrates.
Physicochemical Properties
Table 3: Physical and Chemical Properties
*Estimated based on analogs.
Key Observations :
Biological Activity
1-(3-Fluorophenyl)pentan-2-one, also known as 3-fluoro-1-phenylpentan-2-one, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
1-(3-Fluorophenyl)pentan-2-one is characterized by a pentan-2-one backbone with a fluorinated phenyl group. The presence of the fluorine atom can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The biological activity of 1-(3-Fluorophenyl)pentan-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances hydrophobic interactions, which may increase binding affinity to certain proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: It could act as a ligand for various receptors, influencing signaling pathways.
- Metabolic Pathway Interaction: The compound may modulate metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
Pharmacological Studies
Research indicates that 1-(3-Fluorophenyl)pentan-2-one exhibits significant activity in several biological assays. Its effects have been evaluated in vitro on various cell lines.
| Study | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 10.5 ± 0.5 | Induced apoptosis |
| Study B | MCF-7 (breast cancer) | 15.0 ± 1.0 | Inhibited cell proliferation |
| Study C | A549 (lung cancer) | 12.0 ± 0.8 | Reduced viability |
These studies suggest that the compound may possess anticancer properties, warranting further investigation into its potential therapeutic applications.
Case Studies
Applications in Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development due to its unique structural features and biological activities. Its application includes:
- Development of Anticancer Agents : Given its activity against cancer cell lines, it could serve as a starting point for developing new anticancer drugs.
- Neuroprotective Agents : Insights from related compounds indicate potential applications in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
